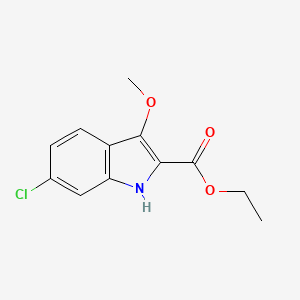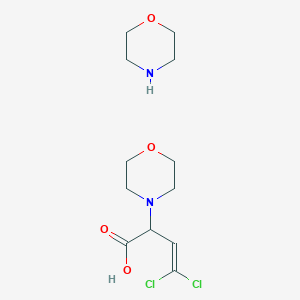
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine is a chemical compound with the molecular formula C12H20Cl2N2O4. It is known for its unique structure, which includes both morpholine and dichloro groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine typically involves the reaction of morpholine with a dichloro-substituted butenoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: This compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine involves its interaction with specific molecular targets and pathways. The dichloro and morpholine groups may play a role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
4,4-Dichloro-2-morpholin-4-ylbutanoic acid: Similar structure but lacks the enoic acid group.
2-Morpholin-4-ylbut-3-enoic acid: Similar structure but lacks the dichloro groups.
4-Chloro-2-morpholin-4-ylbut-3-enoic acid: Similar structure with only one chloro group.
Uniqueness
4,4-Dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine is unique due to the presence of both dichloro and morpholine groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
6625-03-2 |
|---|---|
分子式 |
C12H20Cl2N2O4 |
分子量 |
327.20 g/mol |
IUPAC名 |
4,4-dichloro-2-morpholin-4-ylbut-3-enoic acid;morpholine |
InChI |
InChI=1S/C8H11Cl2NO3.C4H9NO/c9-7(10)5-6(8(12)13)11-1-3-14-4-2-11;1-3-6-4-2-5-1/h5-6H,1-4H2,(H,12,13);5H,1-4H2 |
InChIキー |
NEOQMMWFZUUQDZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1.C1COCCN1C(C=C(Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


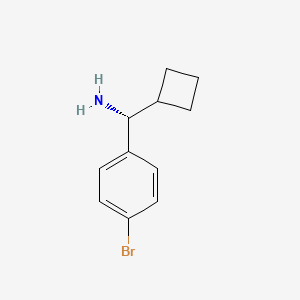
![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
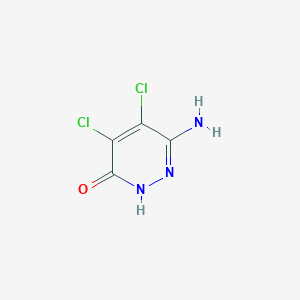
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
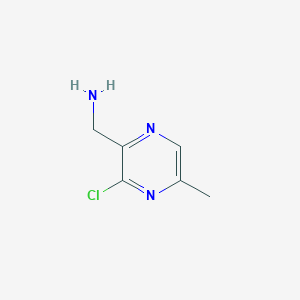
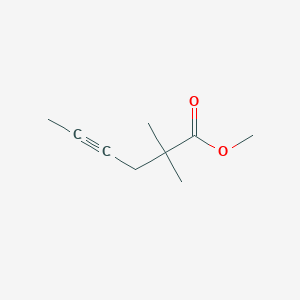
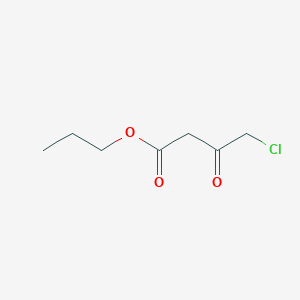
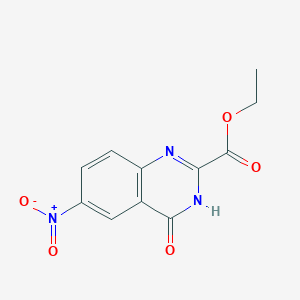
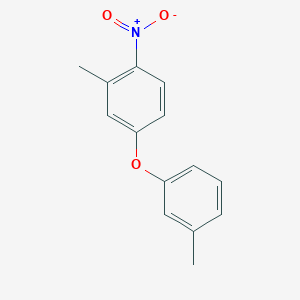

![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)

